

5'-DMTr-dA(Bz)-Methyl phosphonamidite CAS number and molecular weight

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Compound of Interest

Compound Name:

5'-DMTr-dA(Bz)-Methyl
phosphonamidite

Cat. No.:

B15587579

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An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of **5'-DMTr-dA(Bz)-Methyl phosphonamidite**, a key building block in the chemical synthesis of DNA.

Core Compound Data

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a phosphoramidite monomer essential for the incorporation of deoxyadenosine into a growing oligonucleotide chain.[1][2][3] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the adenine base is protected by a benzoyl (Bz) group, and the 3'-phosphorus is modified as a methyl phosphonamidite.[4]

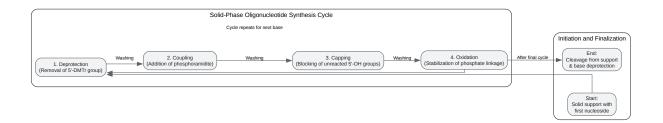


Property	Value	Reference
CAS Number	114079-05-9	[2][4][5]
Molecular Weight	802.90 g/mol	[1][4][5][6]
Molecular Formula	C45H51N6O6P	[4][5][6]
Appearance	White to off-white solid/powder	[5]
Storage	-20°C	[4][6]

Application in Oligonucleotide Synthesis

This phosphonamidite is a crucial reagent in solid-phase oligonucleotide synthesis, a cyclical process that builds a single strand of DNA with a defined sequence. The methyl phosphonate linkage introduced by this reagent is uncharged and resistant to nuclease degradation, making it a valuable modification for therapeutic oligonucleotides.[7]

Below is a diagram illustrating the standard phosphoramidite cycle for oligonucleotide synthesis.



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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.



Experimental Protocol: Oligonucleotide Synthesis

The following is a generalized protocol for the use of **5'-DMTr-dA(Bz)-Methyl phosphonamidite** in automated DNA synthesizers.

- 1. Reagent Preparation:
- Dissolve the 5'-DMTr-dA(Bz)-Methyl phosphonamidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.[7]
- 2. Synthesis Cycle:
- Deprotection: The DMTr group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.
- Coupling: The prepared phosphonamidite solution is activated by an activating agent (e.g., tetrazole) and then passed through the synthesis column. The phosphonamidite couples with the free 5'-hydroxyl group of the support-bound nucleotide. A coupling time of 5 minutes is generally recommended for syntheses at 1 µmole scale or less.[7]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
- 3. Cleavage and Deprotection:
- Following the completion of the synthesis, the support-bound oligonucleotide is treated to cleave it from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.
- A one-pot procedure is often preferred to minimize cleavage of the methyl phosphonate backbone.







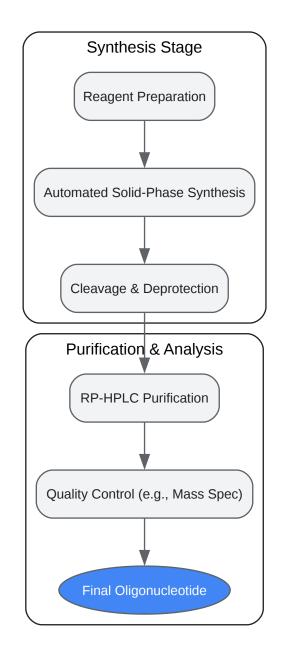
- Treat the solid support with a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) for 30 minutes at room temperature.[7]
- Add ethylenediamine and let the reaction proceed for 6 hours at room temperature to remove the benzoyl protecting groups.[7]

4. Purification:

• The final oligonucleotide product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a diagram representing the logical workflow for the synthesis and purification of an oligonucleotide.





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Caption: Workflow from reagent preparation to the final purified oligonucleotide.

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